molecular formula C7H11N3 B2969656 4,5,6,7-tetrahydro-1H-indazol-6-amine CAS No. 74197-21-0

4,5,6,7-tetrahydro-1H-indazol-6-amine

Cat. No. B2969656
CAS RN: 74197-21-0
M. Wt: 137.186
InChI Key: LIDRLTJNPRPOFD-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indazol-6-amine is a chemical compound with the CAS Number: 74197-21-0 . It has a molecular weight of 137.18 . It is usually found in powder form .


Physical And Chemical Properties Analysis

4,5,6,7-tetrahydro-1H-indazol-6-amine is a powder with a molecular weight of 137.18 . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Regioselective Protection and Subsequent Amine Coupling Reactions

Indazoles, including derivatives similar to "4,5,6,7-tetrahydro-1H-indazol-6-amine," undergo regioselective protection under specific conditions. Under strongly basic conditions, indazoles are protected unselectively at N-1 and N-2 positions. However, mildly acidic conditions lead to regioselective protection at N-2, while thermodynamic conditions favor protection at N-1. These protected indazoles can participate in Buchwald reactions with various amines to produce novel derivatives, indicating their utility in synthesizing complex organic compounds (Slade et al., 2009).

Solvatochromic Effects in Spectroscopy

The absorption and fluorescence spectra of indazole and its amino derivatives, including those similar to "4,5,6,7-tetrahydro-1H-indazol-6-amine," have been studied across various solvents. These studies help understand the electronic structure and reactivity of indazole derivatives, contributing to their applications in materials science and photophysical research (Saha & Dogra, 1997).

Synthesis of Nitrogen-rich Compounds

Research into indazole derivatives includes the synthesis of nitrogen-rich compounds, which have potential applications in energetic materials and gas generators. The energetic properties of these compounds, such as their heats of formation and detonation velocities, are of particular interest in the field of materials science (Srinivas et al., 2014).

Mechanistic Studies in C-H Amination

Indazole derivatives are also central to studies focused on C-H amination, a crucial reaction in organic synthesis. Research in this area explores new types of amidating reagents and the mechanistic details of C-H amidation processes, contributing to the development of more efficient and selective synthetic methodologies (Park et al., 2015).

Safety and Hazards

The safety information for 4,5,6,7-tetrahydro-1H-indazol-6-amine indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H302, H314, H315, H319, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-5-4-9-10-7(5)3-6/h4,6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRLTJNPRPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-indazol-6-amine

CAS RN

74197-21-0
Record name 4,5,6,7-tetrahydro-1H-indazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine 1H-indazol-6-ylamine (12.45 g, 93.6 mmol) and 5% Rh/C (6.13 g) in ethanol (300 mL) and heat at 120° C. for 72 hours under ˜1000 psi H2. Cool the reaction and filter through hyflo. Remove the solvent in vacuo and purify the crude product with 10% 2 M NH3 in MeOH in CH2Cl2 and re-purify mixed fractions with 15% 2 M NH3 in MeOH in CH2Cl2 to afford 4.80 g (37%) of the titled product. MS (m/z): 138 (M+1).
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.13 g
Type
catalyst
Reaction Step One
Yield
37%

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